
5-fluoro-6,7-dimethoxy-4(3H)-Quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-6,7-dimethoxyquinazolin-4(3H)-one is a quinazolinone derivative, a class of heterocyclic compounds known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-6,7-dimethoxyquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under specific conditions. One common method is the visible light-induced condensation cyclization, which uses fluorescein as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant. This method is advantageous as it avoids the use of metal catalysts and is considered environmentally friendly.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-fluoro-6,7-dimethoxyquinazolin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties. These properties make it a candidate for drug development and therapeutic applications.
Medicine: In medicine, 5-fluoro-6,7-dimethoxyquinazolin-4(3H)-one is being investigated for its potential use in treating various diseases. Its ability to modulate biological pathways makes it a promising candidate for developing new medications.
Industry: In the industry, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism by which 5-fluoro-6,7-dimethoxyquinazolin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
6,7-dimethoxyquinazolin-4(3H)-one
5-fluoroquinazolin-4(3H)-one
6,7-dimethoxy-4(3H)-quinazolinone
Uniqueness: 5-Fluoro-6,7-dimethoxyquinazolin-4(3H)-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts. This modification can enhance its reactivity and biological activity, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C10H9FN2O3 |
|---|---|
Peso molecular |
224.19 g/mol |
Nombre IUPAC |
5-fluoro-6,7-dimethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9FN2O3/c1-15-6-3-5-7(8(11)9(6)16-2)10(14)13-4-12-5/h3-4H,1-2H3,(H,12,13,14) |
Clave InChI |
DEFUQRHDYGCLOA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=C1)N=CNC2=O)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


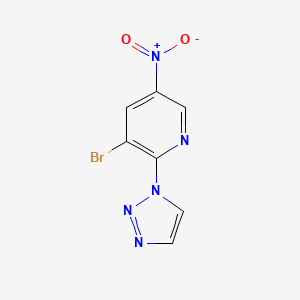
![[(3aR,4S,6aR,9R,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B15362971.png)
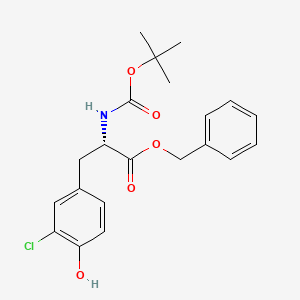
![tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate](/img/structure/B15362977.png)
![2-[4-(Trideuteriomethoxymethyl)norbornan-1-yl]ethanol](/img/structure/B15362980.png)
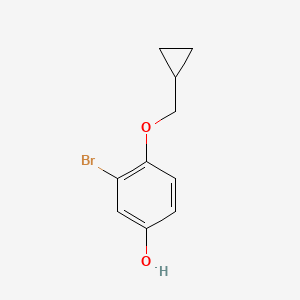
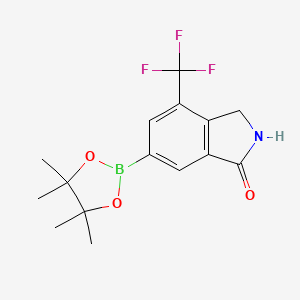
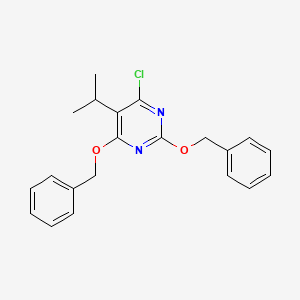
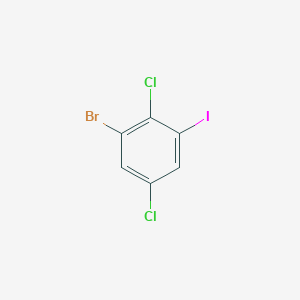


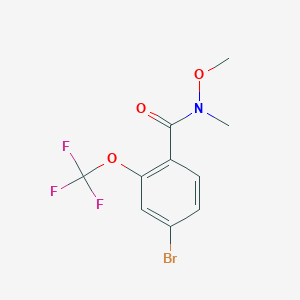
![tert-butyl N-[cis-3-(hydroxymethyl)-4-piperidyl]carbamate](/img/structure/B15363062.png)
![tert-Butyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15363067.png)
